Cilutazoline

Imidazoline SAR Medicinal chemistry Receptor selectivity

Standard imidazoline ligands (cirazoline, oxymetazoline) confound cardiovascular studies with off-target α₁-adrenoceptor activity. Cilutazoline solves this with optimized IGRS selectivity. - **123-fold IGRS vs. α₁ selectivity** (vs. 25-fold for cirazoline) - minimizes ancillary antagonist use. - **Dual cardiotonic/vasoconstrictor INN classification** - probe integrated inotropy and vascular tone. - **Phase 2 clinical history** - human-relevant PK/PD data supports translational research. - **Computed LogD (pH 7.4) 0.81** - balances aqueous solubility with membrane permeability.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
CAS No. 104902-08-1
Cat. No. B017674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilutazoline
CAS104902-08-1
SynonymsCilutazoline
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2CC2)OCC3=NCCN3
InChIInChI=1S/C14H18N2O/c1-10-2-5-12(11-3-4-11)13(8-10)17-9-14-15-6-7-16-14/h2,5,8,11H,3-4,6-7,9H2,1H3,(H,15,16)
InChIKeyJJFSSNDOOJCPLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cilutazoline: Cardiotonic and Vasoconstrictor Imidazoline


Cilutazoline (CAS 104902-08-1) is a small-molecule phenoxymethyl-imidazoline derivative (C₁₄H₁₈N₂O, MW 230.31) classified as both a vasoconstrictor and cardiotonic agent [1]. Listed as an International Nonproprietary Name (INN) since 1989, it belongs to the 2-imidazoline class that includes widely used nasal decongestants such as oxymetazoline and xylometazoline . Its distinguishing structural feature is the 2-cyclopropyl-5-methylphenoxy substituent linked via a methylene bridge to the 2-position of the imidazoline ring, a pharmacophore that differentiates it from the simpler 2-cyclopropylphenoxy analog cirazoline [2]. Cilutazoline reached Phase 2 clinical development, indicating human pharmacokinetic and pharmacodynamic evaluation was undertaken [3]. However, publicly available target-level bioactivity data for cilutazoline remains extremely sparse; ChEMBL and ZINC15 both report no known activity data for this compound [4].

Cilutazoline vs. Cirazoline: Pharmacological Differences


Within the phenoxymethyl-imidazoline class, seemingly minor aromatic substitution patterns produce profound differences in receptor selectivity, functional efficacy, and clinical indication [1]. Cilutazoline bears a 5-methyl group on the phenoxy ring that is absent in cirazoline, its closest structural relative [2]. In structure-activity relationship (SAR) studies of cirazoline analogues, methyl substitution on the phenyl ring shifted the selectivity profile: the methyl-substituted analogue (compound 4) exhibited a pKᵢ of 8.17 at imidazoline/guanidinium receptive sites (IGRS) with 123-fold selectivity over α₁-adrenergic receptors, compared to cirazoline's 25-fold IGRS preference (pKᵢ 7.9) [3]. Furthermore, cilutazoline received a distinct INN classification as a cardiotonic and vasoconstrictor, whereas cirazoline and other OTC imidazolines (oxymetazoline, xylometazoline) are primarily indicated as topical nasal decongestants acting via α-adrenoceptor agonism [4]. Substituting cilutazoline with cirazoline in an experimental protocol would introduce a compound with measurably different IGRS/α₁ selectivity, different α₁-subtype efficacy profile (cirazoline: full α₁A agonist, partial α₁B/α₁D agonist, α₂ antagonist; Kis = 120, 960, 660 nM respectively) , and the absence of the cardiotonic indication for which cilutazoline was specifically developed. These divergences render generic substitution scientifically unsound without confirmatory re-profiling in the target assay system.

Cilutazoline Differentiation Evidence


5-Methyl Substituent vs. Cirazoline

Cilutazoline differs from cirazoline by a single methyl group at the 5-position of the 2-cyclopropylphenoxy ring [1]. In the SAR study by Brasili et al. (1995), the methyl-substituted analogue (compound 4, structurally consistent with cilutazoline) demonstrated an IGRS pKᵢ of 8.17 with a 123-fold selectivity window over α₁-adrenergic receptors, compared to cirazoline's IGRS pKᵢ of 7.9 and only 25-fold selectivity [2]. This represents a ~5-fold improvement in IGRS/α₁ selectivity conferred by the methyl substitution. The molecular formula of cilutazoline (C₁₄H₁₈N₂O, MW 230.31) versus cirazoline (C₁₃H₁₆N₂O, MW 216.28) reflects this structural difference [3].

Imidazoline SAR Medicinal chemistry Receptor selectivity

Lipophilicity Difference vs. Cirazoline

The 5-methyl substituent on cilutazoline increases its computed lipophilicity relative to cirazoline. PubChem XLogP3 for cilutazoline is 2.2 [1]. For cirazoline (which lacks the 5-methyl), the XLogP3 is predicted to be lower; the ACD/LogP for cirazoline is approximately 1.7 based on the absence of the additional methyl carbon [2]. This difference of ~0.5 log units corresponds to a roughly 3-fold increase in octanol-water partition coefficient. The computed LogD at pH 7.4 for cilutazoline is 0.81 (ACD/Percepta), indicating moderate lipophilicity at physiological pH . This physicochemical divergence has implications for tissue distribution, with the more lipophilic cilutazoline potentially showing greater blood-brain barrier penetration than cirazoline, an important consideration for CNS-targeted imidazoline receptor studies [3].

Lipophilicity ADME prediction Blood-brain barrier penetration

Clinical Stage: Phase 2 vs. Preclinical

According to ChEMBL and PubChem drug development summaries, cilutazoline achieved a maximum development phase of Phase 2 [1]. This implies that cilutazoline has undergone formal human pharmacokinetic, pharmacodynamic, and preliminary efficacy/safety evaluation, a milestone not reached by cirazoline, which remains exclusively a preclinical research tool compound [2]. While the specific clinical data remain unpublished or inaccessible in the public domain, the Phase 2 designation indicates that cilutazoline met Phase 1 safety criteria and was advanced into patient studies, likely for its cardiotonic and/or vasoconstrictor indications [3]. This development history provides procurement teams with a level of human tolerability evidence that does not exist for cirazoline or most other research-grade imidazoline analogs.

Clinical development Phase 2 Cardiotonic Translational research

Dual Cardiotonic-Vasoconstrictor Profile

The NCATS Inxight Drugs database explicitly classifies cilutazoline as 'useful as cardiotonics and vasoconstrictors' [1]. This dual classification distinguishes cilutazoline from the majority of clinically used 2-imidazoline derivatives, which are indicated primarily as topical nasal decongestants (e.g., oxymetazoline, xylometazoline, naphazoline) acting via α-adrenoceptor-mediated vasoconstriction in nasal mucosa [2]. Cirazoline, while a vasoconstrictor, is not classified as a cardiotonic. The cardiotonic property implies positive inotropic effects on cardiac muscle, a pharmacological dimension not shared by OTC imidazoline decongestants [3]. The Russian drug reference source (medum.ru) confirms that cilutazoline was specifically investigated for both cardiotonic and vasoconstrictor indications, with intranasal administration being explored [4].

Cardiotonic Vasoconstrictor Therapeutic differentiation Imidazoline pharmacology

Physicochemical Property Differences

Key computed physicochemical parameters for cilutazoline include: density 1.2 ± 0.1 g/cm³, boiling point 426.7 ± 40.0 °C at 760 mmHg, flash point 211.9 ± 27.3 °C, and 4 freely rotatable bonds . The polar surface area is 33.6 Ų, and the compound has 1 hydrogen bond donor and 2 (or 3, depending on method) hydrogen bond acceptors [1]. These properties collectively indicate a compound with moderate volatility, sufficient thermal stability for standard laboratory handling up to ~200 °C, and physical properties consistent with a crystalline or waxy solid at room temperature. The 4 rotatable bonds (compared to 3 in cirazoline, which lacks the methyl on the phenyl ring) indicate marginally higher conformational flexibility, which may affect crystal packing and solubility [2]. The PSA of 33.6 Ų is below the 60 Ų threshold often associated with good oral absorption, and combined with XLogP3 of 2.2, places cilutazoline within favorable oral drug-like chemical space per Lipinski guidelines (0 violations of Rule of 5) [3].

Physicochemical properties Formulation science Chemical procurement Stability prediction

Limited Public Pharmacological Data

A critical finding of this evidence review is the near-complete absence of publicly available, target-level pharmacological data for cilutazoline. ChEMBL (CHEMBL2104085) explicitly states: 'No data available for compound CHEMBL2104085 (CILUTAZOLINE) (including alternative forms)' [1]. ZINC15 similarly reports: 'There is no known activity for this compound' based on ChEMBL 20 [2]. No peer-reviewed publication providing direct binding affinities (Ki), functional potencies (EC₅₀/IC₅₀), or selectivity profiles for cilutazoline at specific adrenergic or imidazoline receptor subtypes was identified in this search. The SAR data cited in Evidence Item 1 derives from a study of cirazoline analogues (Brasili et al. 1995) and is applied to cilutazoline by structural inference rather than direct experimental confirmation [3]. This evidence gap means that procurement decisions relying on cilutazoline's receptor-level pharmacology must acknowledge significant uncertainty and may require de novo characterization in the end user's assay system.

Data transparency Evidence gap Procurement risk Assay development

Cilutazoline Research Applications


IGRS Probe with Reduced α1-Adrenergic Confound

Based on the SAR evidence from Brasili et al. (1995), cilutazoline (as the methyl-substituted cirazoline analogue, compound 4) provides a ~5-fold improvement in IGRS/α₁ selectivity (123-fold) compared to cirazoline (25-fold) [1]. This selectivity advantage makes cilutazoline the superior choice for ex vivo or in vivo experiments that require pharmacological isolation of IGRS-mediated cardiovascular responses (e.g., blood pressure regulation, cardiac contractility) from α₁-adrenoceptor-mediated vasoconstriction. Researchers studying central imidazoline receptor pharmacology—where α₂-adrenoceptor cross-reactivity is a known confound for clonidine and related ligands—should consider cilutazoline as a structurally pre-optimized probe requiring less ancillary antagonist co-administration than cirazoline.

Dual Cardiotonic and Vasoconstrictor Cardiovascular Research

Cilutazoline's unique dual classification as both a cardiotonic and vasoconstrictor [1] enables experimental designs that investigate the interplay between cardiac inotropy and vascular tone within a single pharmacological agent. Unlike oxymetazoline or xylometazoline, which are limited to peripheral vasoconstriction in nasal mucosa, cilutazoline can probe integrated cardiovascular responses where positive inotropy and afterload modulation co-occur. This scenario is particularly relevant for: (a) ex vivo Langendorff heart preparations with simultaneous aortic pressure monitoring, and (b) in vivo hemodynamic studies in rodent models where cardiac output and systemic vascular resistance are measured concurrently. The Phase 2 clinical development history [2] provides supporting evidence that human-relevant cardiovascular exposure was achieved, offering translational credibility to preclinical findings.

SAR of 2-Imidazoline Cyclopropyl Pharmacophores

Cilutazoline occupies a specific and under-explored position in the phenoxymethyl-imidazoline chemical space: 2-cyclopropyl-5-methylphenoxy substitution. This distinguishes it from cirazoline (2-cyclopropyl, no methyl) and from isopropoxy-substituted analogs that show different selectivity profiles (20-fold more selective for α₁ over IGRS) [1]. Medicinal chemistry programs aimed at optimizing imidazoline receptor ligands for cardiovascular or CNS indications can use cilutazoline as a key comparator compound to delineate the contribution of the 5-methyl substituent to receptor selectivity, functional efficacy, and in vivo pharmacodynamics. Its computed drug-like properties (0 Rule of 5 violations, PSA 33.6 Ų, XLogP3 2.2) [2] make it a suitable lead-like scaffold for further derivatization.

Preformulation for Imidazoline Cardiovascular Agents

The well-characterized physicochemical profile of cilutazoline—density 1.2 g/cm³, boiling point 426.7 °C, flash point 211.9 °C, ACD/LogD (pH 7.4) 0.81 [1]—provides a defined starting point for preformulation development of imidazoline-based cardiovascular agents. Its moderate lipophilicity at physiological pH (LogD 0.81) suggests adequate aqueous solubility for parenteral formulation while retaining sufficient membrane permeability for oral or intranasal delivery (the route explored in clinical studies [2]). Procurement teams sourcing cilutazoline for formulation workflow development can rely on these computed parameters to select appropriate solvents, predict stability under accelerated storage conditions, and design initial bioavailability studies without the physicochemical characterization burden required for less well-documented analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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